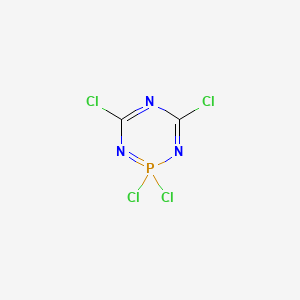
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine is a chemical compound known for its unique structure and properties. It is characterized by the presence of four chlorine atoms and a triazaphosphorine ring, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine typically involves the reaction of phosphorus trichloride with cyanogen chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and alcohols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramide derivatives, while substitution can result in various functionalized triazaphosphorine compounds .
Scientific Research Applications
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2,2’,4’-Trichloroacetophenone: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2,4-Dichlorophenacyl chloride: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness: 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine stands out due to its unique triazaphosphorine ring structure and the presence of multiple chlorine atoms, which impart distinct chemical and biological properties.
Properties
CAS No. |
26236-17-9 |
|---|---|
Molecular Formula |
C2Cl4N3P |
Molecular Weight |
238.8 g/mol |
IUPAC Name |
2,2,4,6-tetrachloro-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C2Cl4N3P/c3-1-7-2(4)9-10(5,6)8-1 |
InChI Key |
BTFHFFNLENSKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NP(=N1)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
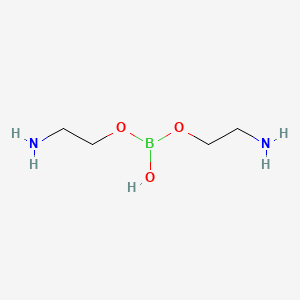
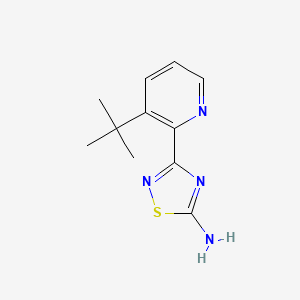
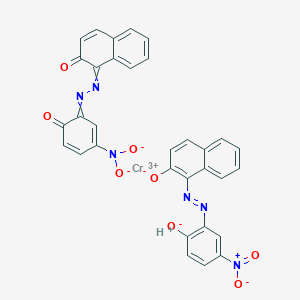

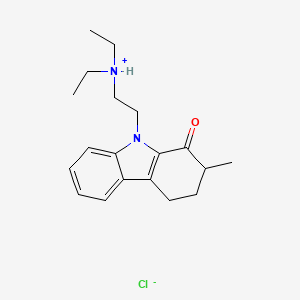
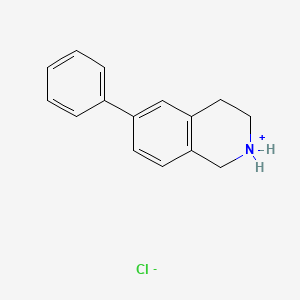

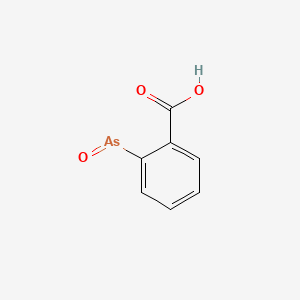
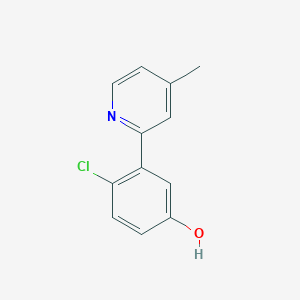

![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
